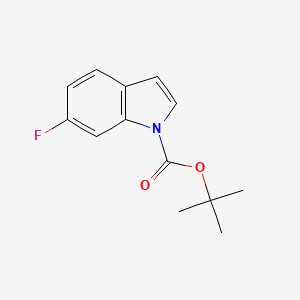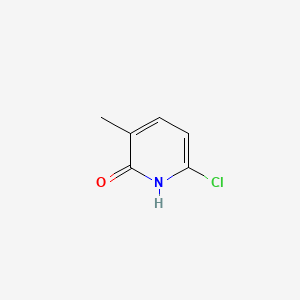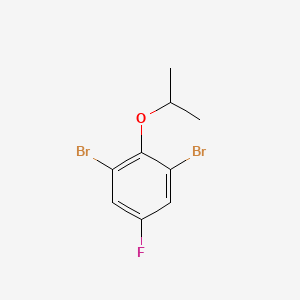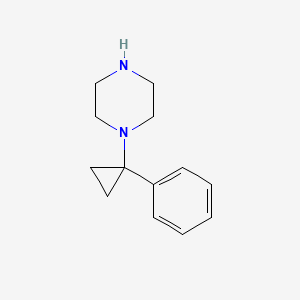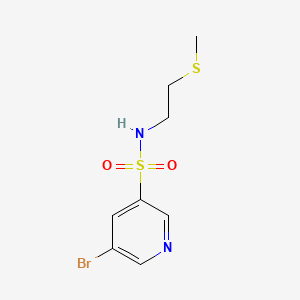
5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a methylthioethyl group at the nitrogen atom, and a sulfonamide group at the 3-position of the pyridine ring. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of pyridine derivatives followed by the introduction of the methylthioethyl group and the sulfonamide group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and the methylthioethyl group can also contribute to the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
5-Bromo-2-methylpyridine-3-sulfonamide: Similar structure but lacks the methylthioethyl group.
5-Chloro-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
5-Bromo-n-(2-(ethylthio)ethyl)pyridine-3-sulfonamide: Similar structure but with an ethylthioethyl group instead of methylthioethyl.
Uniqueness
5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide is unique due to the specific combination of the bromine atom, methylthioethyl group, and sulfonamide group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
5-bromo-N-(2-methylsulfanylethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S2/c1-14-3-2-11-15(12,13)8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFFMRJAZKGAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNS(=O)(=O)C1=CC(=CN=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

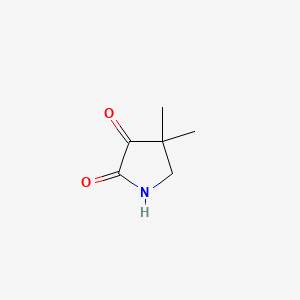
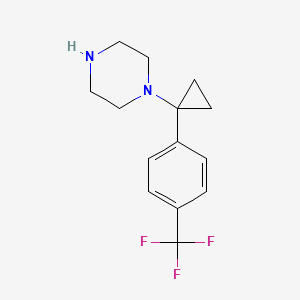
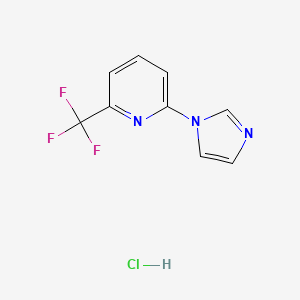
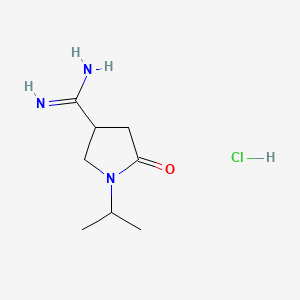
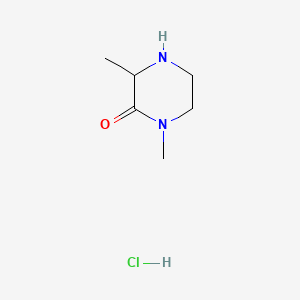
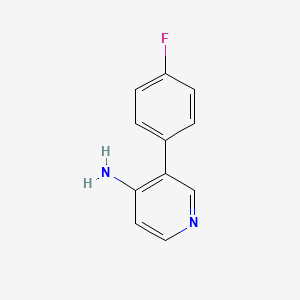
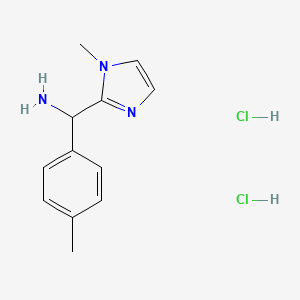
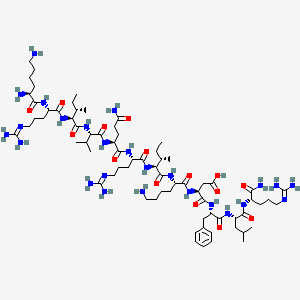
![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)
